molecular formula C16H18 B14117906 2,3,3',4'-Tetramethyl-1,1'-biphenyl CAS No. 5006-39-3

2,3,3',4'-Tetramethyl-1,1'-biphenyl

Cat. No.: B14117906
CAS No.: 5006-39-3
M. Wt: 210.31 g/mol
InChI Key: LRSDMTARWGKQDI-UHFFFAOYSA-N
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Description

2,3,3’,4’-Tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl, where four methyl groups are substituted at the 2, 3, 3’, and 4’ positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4’-Tetramethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with methyl groups. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent over-alkylation .

Industrial Production Methods

In an industrial setting, the production of 2,3,3’,4’-Tetramethyl-1,1’-biphenyl can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4’-Tetramethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3’,4’-Tetramethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,3’,4’-Tetramethyl-1,1’-biphenyl involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetramethyl-1,1’-biphenyl: Another tetramethyl derivative of biphenyl with methyl groups at different positions.

    3,3’,4,4’-Tetramethyl-1,1’-biphenyl: Similar structure but with methyl groups at the 3, 3’, 4, and 4’ positions.

    2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Methyl groups at the 2, 2’, 6, and 6’ positions

Uniqueness

2,3,3’,4’-Tetramethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or structural characteristics are required .

Properties

CAS No.

5006-39-3

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2,3-dimethylbenzene

InChI

InChI=1S/C16H18/c1-11-8-9-15(10-13(11)3)16-7-5-6-12(2)14(16)4/h5-10H,1-4H3

InChI Key

LRSDMTARWGKQDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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